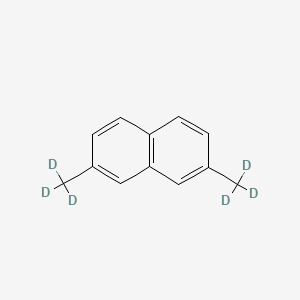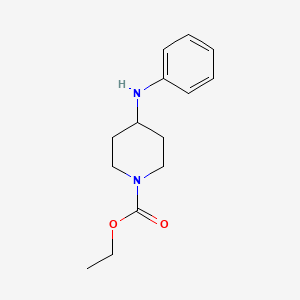
4-Phenanthrol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenanthrol-d9 is a biochemical used for proteomics research . It has a molecular formula of C14HD9O and a molecular weight of 203.28 . It is also known as 4-Phenanthrenol-d9 .
Molecular Structure Analysis
This compound has a molecular formula of C14HD9O and a molecular weight of 203.28 . The exact structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at -20° C . The compound has a molecular weight of 203.28 and a molecular formula of C14HD9O .Mécanisme D'action
Safety and Hazards
4-Phenanthrol-d9 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Propriétés
Numéro CAS |
922510-21-2 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
203.288 |
Nom IUPAC |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Synonymes |
Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol; 4-Phenanthrenol-d9; 4-Phenanthrol-d9; 4-Hydroxyphenanthrene-d9; NSC 171284-d9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)
![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)
